1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridinone core substituted with a thiophene ring and a triazole-functionalized azetidine moiety. This structure combines a rigid bicyclic system with polar functional groups, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions. The thiophene and triazole groups enhance π-π stacking and metal-binding capabilities, respectively, while the azetidine ring contributes to conformational rigidity .
Properties
IUPAC Name |
1-methyl-4-thiophen-2-yl-5-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-19-10-13(12(7-15(19)22)14-3-2-6-24-14)16(23)20-8-11(9-20)21-5-4-17-18-21/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNUPRQLMCJWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a “click” reaction, which involves the cycloaddition of an azide and an alkyne.
Construction of the azetidine ring: This step may involve the cyclization of a suitable precursor under basic or acidic conditions.
Coupling of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate catalysts and conditions.
Final assembly: The final step involves the condensation of the intermediate products to form the desired compound under controlled conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
1-Methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene or triazole rings, using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Biological Studies:
Industrial Applications: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues from Patent Literature
The European patent EP 1 926 722 B1 (Example 74) describes compounds such as {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (compound 63) and related derivatives . These analogues share similarities with the target compound, such as:
- Heterocyclic cores: Benzoimidazole vs. dihydropyridinone.
- Substituent patterns : Triazole/imidazole groups and aryl/heteroaryl substituents.
- Functional groups : Trifluoromethyl groups (in analogues) vs. thiophene (in the target compound).
Table 1: Structural and Functional Comparison
Pharmacophoric and Physicochemical Differences
- Solubility : The target compound’s thiophene and triazole-azetidine groups may improve aqueous solubility compared to the highly lipophilic trifluoromethyl groups in patent compound 63 .
- Binding affinity : The azetidine-triazole moiety could enable stronger interactions with metal-dependent enzymes (e.g., kinases) compared to imidazole-based analogues .
Research Findings and Limitations
- Crystallographic data: Structural refinement tools like SHELXL () and visualization software (WinGX/ORTEP, ) are critical for analyzing such complex molecules.
- Biological activity : While patent compounds exhibit activity against kinases (implied by trifluoromethyl and imidazole groups), the target compound’s thiophene-triazole system may shift selectivity toward cytochrome P450 or protease targets .
Biological Activity
The compound 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a dihydropyridinone core, a thiophene ring, and a triazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing triazole and thiophene rings often exhibit significant anticancer properties . The presence of the triazole ring is particularly noteworthy as it has been linked to enhanced cytotoxic activity against various cancer cell lines. For instance, derivatives of 1,2,4-triazole have shown promising results in inhibiting the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity , which is common among heterocyclic compounds. Studies have shown that similar thiophene derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may act on various receptors influencing cellular signaling pathways related to apoptosis and cell cycle regulation.
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Chemistry examined several derivatives of triazole-thiophene compounds for their anticancer efficacy. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
| MCF-7 | 15.0 |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of similar thiophene derivatives. The results indicated that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
